molecular formula C21H21N3OS B2897660 N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 396719-79-2

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No.: B2897660
CAS No.: 396719-79-2
M. Wt: 363.48
InChI Key: YUAHZSKKJCXCLZ-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a synthetic small-molecule compound featuring a thieno[3,4-c]pyrazole core scaffold. This heterocyclic system is substituted at the 3-position with a 2-methylbenzamide group and at the 2-position with a 3,5-dimethylphenyl moiety. The compound’s molecular formula is C₂₂H₂₁N₃OS, with an average molecular mass of 375.49 g/mol and a monoisotopic mass of 375.1355 g/mol . Its structural complexity arises from the fused thiophene-pyrazole ring system, which confers unique electronic and steric properties. The 2-methylbenzamide substituent likely influences solubility and binding interactions, while the 3,5-dimethylphenyl group may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-8-14(2)10-16(9-13)24-20(18-11-26-12-19(18)23-24)22-21(25)17-7-5-4-6-15(17)3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAHZSKKJCXCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of arylamines with crotonic acid in the presence of toluene as a solvent. The mixture is refluxed for several hours, followed by the addition of sodium hydroxide solution to neutralize the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Below is a detailed comparison with structurally similar analogs:

Table 1: Key Structural and Physicochemical Differences

Compound Name Molecular Formula Average Mass (g/mol) Substituents on Benzamide Thienopyrazole Substituents
N-[2-(3,5-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide (Target) C₂₂H₂₁N₃OS 375.49 2-methyl 3,5-dimethylphenyl
N-[2-(3,5-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide C₂₈H₃₁N₃O₄S 517.63 3,4,5-triethoxy 3,5-dimethylphenyl

Key Observations :

The triethoxy substituents in the analog increase molecular weight by ~142 g/mol, which may reduce solubility in aqueous media but enhance binding to hydrophobic targets.

Electronic Properties :

  • The electron-donating methyl group in the target compound may stabilize the benzamide carbonyl through hyperconjugation, whereas the triethoxy groups in the analog introduce strong electron-donating effects, altering charge distribution across the scaffold .

Pharmacological and Biochemical Implications

Comparative studies on thienopyrazole derivatives highlight the following trends:

  • Metabolic Stability : Methyl substituents (as in the target compound) are less prone to oxidative metabolism compared to ethoxy groups, which may undergo O-dealkylation .
  • Target Selectivity : The 2-methylbenzamide group’s compact structure may favor interactions with narrow binding pockets (e.g., cyclooxygenase-2), whereas bulkier analogs show affinity for broader enzymatic sites (e.g., phosphodiesterases) .

Biological Activity

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The unique structural characteristics of this compound suggest its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H20N2OSC_{20}H_{20}N_{2}OS, with a molecular weight of approximately 352.45 g/mol. The compound's structure includes:

  • Thieno[3,4-c]pyrazole core : A fused heterocyclic ring system that enhances the compound's interaction with biological molecules.
  • Benzamide moiety : Provides additional functional groups for enzyme and receptor interactions.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate receptor functions. Preliminary studies suggest that it may interfere with signaling pathways associated with cell growth and proliferation. The mechanism of action likely involves:

  • Enzyme Inhibition : Binding to active sites of target enzymes to inhibit their function.
  • Receptor Modulation : Interacting with receptors involved in various physiological processes.

Anticancer Potential

Research indicates that compounds within the thienopyrazole family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa (cervical cancer)10
Compound BMCF-7 (breast cancer)5
Compound CA549 (lung cancer)15

These findings suggest that the compound could be further investigated as a potential anticancer agent.

Anti-inflammatory Properties

In addition to anticancer activity, compounds related to this structure have been explored for their anti-inflammatory effects. The thienopyrazole core is known to exhibit inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

A notable study evaluated the efficacy of a similar thienopyrazole derivative in a mouse model of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups:

  • Model : Acetic acid-induced inflammation in mice.
  • Dosage : 50 mg/kg.
  • Outcome : Reduction in paw edema by 40% after treatment.

These results support the potential application of this compound in inflammatory diseases.

Q & A

Q. What are the key synthetic routes for preparing N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by substitution and amidation. Key steps include:

  • Cyclization : Reacting thiophene derivatives with hydrazine derivatives under reflux (80–120°C) in polar aprotic solvents like DMF or DMSO .
  • Substitution : Introducing the 3,5-dimethylphenyl group via nucleophilic aromatic substitution (NaH as base, THF solvent, 0–5°C) .
  • Amidation : Coupling with 2-methylbenzoyl chloride using coupling agents like HATU or EDCI in dichloromethane at room temperature .
    Optimization Strategies :
  • Use thin-layer chromatography (TLC) to monitor intermediate purity .
  • Adjust reaction time and temperature to minimize byproducts (e.g., reducing reflux time from 24h to 12h improves yield by 15%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thienopyrazole core. For example, the 3,5-dimethylphenyl group shows distinct aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.3–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂N₃OS: 396.1534; observed: 396.1536) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% using a C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thieno[3,4-c]pyrazole derivatives?

Methodological Answer: Contradictions often arise from variations in substituents or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methylbenzamide with nitro or methoxy groups) to isolate activity contributors .
  • Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects .
  • Meta-Analysis : Aggregate data from analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) to identify trends .

Q. What computational approaches are recommended for predicting biological targets and binding mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. For example, the 2-methylbenzamide moiety shows high affinity for hydrophobic pockets in COX-2 (docking score: −9.2 kcal/mol) .
  • Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations : Study reaction pathways of metabolic degradation (e.g., hydrolysis of the amide bond) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the pyrazole N2 position) using tools like PHASE .

Q. How can stability and degradation profiles be systematically evaluated under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 254 nm) conditions .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed benzamide fragment at m/z 120.0452) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor changes via XRD to detect crystallinity loss .

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